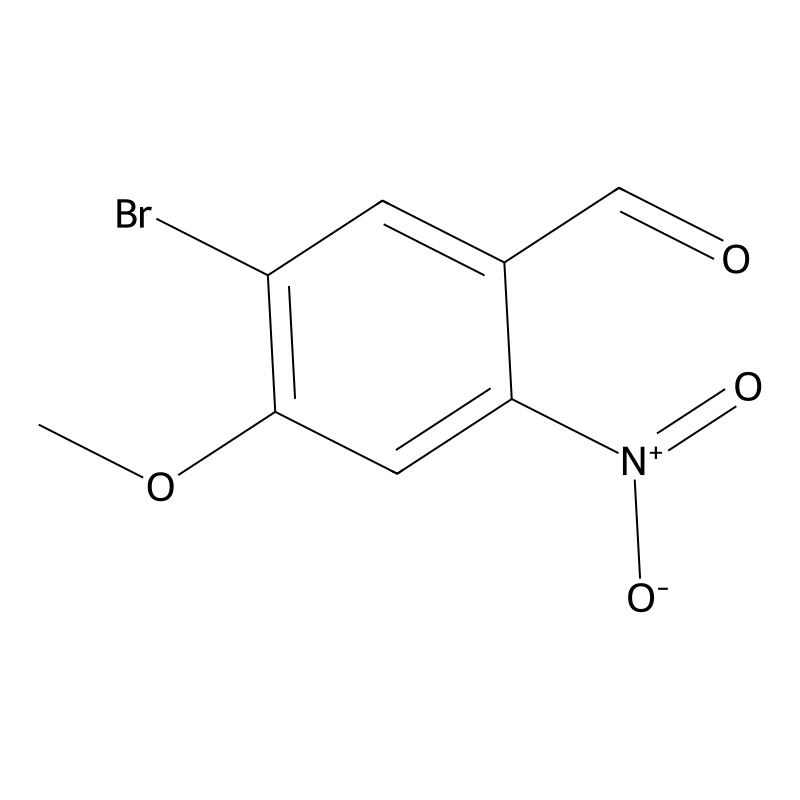5-Bromo-4-methoxy-2-nitrobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Bromo-4-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula CHBrNO and a molecular weight of 260.04 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure. The compound is often utilized in organic synthesis as a building block due to its reactive functional groups, which facilitate various chemical transformations. The IUPAC name for this compound is 5-bromo-4-methoxy-2-nitrobenzaldehyde, and its CAS number is 1036757-01-3 .
- Nitro groups can be explosive under certain conditions.
- Bromo compounds can react with water to release hydrobromic acid, which is an irritant.
- Aldehydes can be flammable and irritating.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
- Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
- Condensation Reactions: It can undergo condensation reactions to form Schiff bases or other derivatives when reacted with amines or other nucleophiles.
These reactions highlight its utility in synthesizing more complex organic molecules .
The synthesis of 5-bromo-4-methoxy-2-nitrobenzaldehyde can be achieved through several methods:
- Starting from 1-bromo-4-methoxy-2-methyl-5-nitrobenzene: This method involves reacting the starting material with N,N-dimethylformamide dimethyl acetal followed by oxidation with sodium periodate .
- Direct nitration: A more straightforward approach could involve the nitration of 4-methoxy-5-bromobenzaldehyde under controlled conditions.
- Multi-step synthesis: This could include the bromination of methoxy-substituted nitrobenzaldehydes followed by further modifications.
These methods allow for the efficient production of the compound while maintaining high purity levels .
5-Bromo-4-methoxy-2-nitrobenzaldehyde finds applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Research: Used as a reagent in chemical research to study reaction mechanisms and develop new synthetic pathways.
- Material Science: Potential applications in developing novel materials due to its unique chemical properties.
The compound's reactive functional groups make it suitable for further modifications, expanding its utility in synthetic chemistry .
These studies are crucial for assessing the safety and efficacy of compounds derived from 5-bromo-4-methoxy-2-nitrobenzaldehyde .
Several compounds share structural similarities with 5-bromo-4-methoxy-2-nitrobenzaldehyde, making them relevant for comparison:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | CHBrNO | 0.96 |
| 4-Bromo-2-methoxy-1-nitrobenzene | CHBrNO | 0.90 |
| 4-Bromo-2-ethoxy-1-nitrobenzene | CHBrNO | 0.87 |
| 1-Bromo-2-methoxy-3-nitrobenzene | CHBrNO | 0.86 |
| 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | CHBrNO | 0.85 |
These compounds exhibit variations in substituents that affect their physical and chemical properties, reactivity, and potential applications. The uniqueness of 5-bromo-4-methoxy-2-nitrobenzaldehyde lies in its specific arrangement of functional groups, which may impart distinct reactivity patterns compared to its analogs .








